molecular formula C24H17ClN2O6 B2663117 N-(benzo[d][1,3]dioxol-5-yl)-3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxamide CAS No. 872613-03-1

N-(benzo[d][1,3]dioxol-5-yl)-3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxamide

Katalognummer: B2663117
CAS-Nummer: 872613-03-1
Molekulargewicht: 464.86
InChI-Schlüssel: HJAYBKRXVWUCST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chalcone derivative . It has shown promising cytotoxic activity with IC 50 values ranging from 5.24 to 63.12 μm .


Synthesis Analysis

The compound was synthesized as part of a series of chalcone derivatives . The synthesis process involved a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular formula of the compound is C16H11NO4 . The compound has a molecular weight of 281.26 g/mol .


Chemical Reactions Analysis

The compound has been evaluated for its cytotoxic potential . It has shown significant antiproliferative activity in the MDA-MB-231 cell line .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.26 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 60.7 Ų .

Wissenschaftliche Forschungsanwendungen

Serotonin-3 (5-HT3) Receptor Antagonists

Research has explored the synthesis and evaluation of 3-substituted 5-chloro-2-methoxybenzamides for their serotonin-3 (5-HT3) receptor binding affinity. These compounds, including zacopride and azasetron derivatives, were investigated for their potential as 5-HT3 receptor antagonists, which could have implications in treating conditions like nausea and vomiting associated with chemotherapy (T. Kuroita, M. Sakamori, T. Kawakita, 1996).

Dopamine D(3) Receptor Ligands

Another study focused on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, examining their potential as selective dopamine D(3) receptor ligands. Modifications to the compound PB12 led to the identification of derivatives with moderate D(3) receptor affinity, which could be relevant for developing treatments for disorders related to dopamine dysregulation (M. Leopoldo et al., 2002).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone, with structural features similar to the compound of interest, have been synthesized and shown to possess anti-inflammatory and analgesic properties. These compounds were evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors and could offer a basis for developing new therapeutic agents in this domain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Sigma-1 Receptor Antagonists

Investigations into N-alkyl-2-(substitutedbenzamido) benzamides have been conducted to explore their potential as sigma-1 receptor antagonists. These compounds, including the design and synthesis process, were evaluated for their cytotoxic activities against cancer cell lines, highlighting the therapeutic potential in cancer treatment (Eman H. Youssef et al., 2020).

Wirkmechanismus

The compound has been investigated for its effect on cell membrane blebbing, chromatin condensation, DNA fragmentation, Hoechst staining, annexin V, and cell cycle arrest (G2/M) . The studies indicated a reduction of mitochondrial membrane potential and an increase in the levels of caspase-3 and caspase-7 .

Zukünftige Richtungen

The compound and its derivatives have shown promising cytotoxic activity, suggesting they could be further investigated for their potential as anticancer agents . They could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(5-chloro-2-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O6/c1-30-17-8-6-13(25)10-16(17)23(28)27-21-15-4-2-3-5-18(15)33-22(21)24(29)26-14-7-9-19-20(11-14)32-12-31-19/h2-11H,12H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAYBKRXVWUCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.